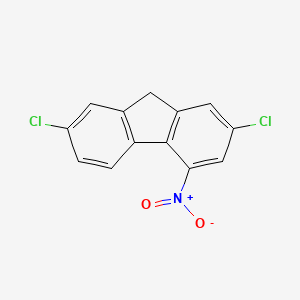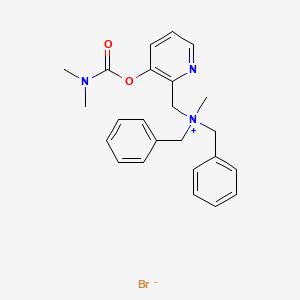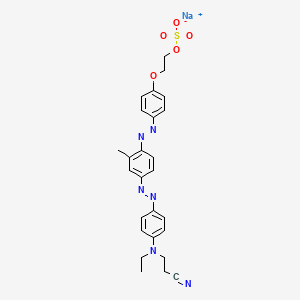
Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt is a complex organic compound primarily used as a dye in the textile industry. This compound is known for its vibrant red color and is often referred to as Disperse Red 179 . It is not manufactured in large quantities but is imported for specific industrial applications.
Métodos De Preparación
The synthesis of Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt involves several steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine.
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction temperature, pH, and the concentration of reactants are critical parameters that need to be optimized.
Análisis De Reacciones Químicas
Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where the sulfooxy group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt has several scientific research applications:
Chemistry: It is used as a model compound to study azo dye chemistry and the effects of different substituents on dye properties.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt involves its interaction with light. The azo bonds in the compound can absorb light and undergo a trans-cis isomerization, which is responsible for its color-changing properties. This interaction with light can also generate reactive oxygen species, which is the basis for its potential use in photodynamic therapy .
Comparación Con Compuestos Similares
Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt is unique due to its specific structure and the presence of the sulfooxy group. Similar compounds include:
Disperse Red 1: Another azo dye with similar applications but different substituents.
Disperse Orange 3: A structurally similar compound used in the textile industry.
Disperse Yellow 7: Another azo dye with different optical properties.
These compounds share similar chemical properties but differ in their specific applications and the nature of their substituents, which affect their solubility, stability, and color properties.
Propiedades
Número CAS |
75627-15-5 |
|---|---|
Fórmula molecular |
C26H27N6NaO5S |
Peso molecular |
558.6 g/mol |
Nombre IUPAC |
sodium;2-[4-[[4-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-2-methylphenyl]diazenyl]phenoxy]ethyl sulfate |
InChI |
InChI=1S/C26H28N6O5S.Na/c1-3-32(16-4-15-27)24-10-5-21(6-11-24)28-30-23-9-14-26(20(2)19-23)31-29-22-7-12-25(13-8-22)36-17-18-37-38(33,34)35;/h5-14,19H,3-4,16-18H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
Clave InChI |
SFSQQVSTVHUNRS-UHFFFAOYSA-M |
SMILES canónico |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


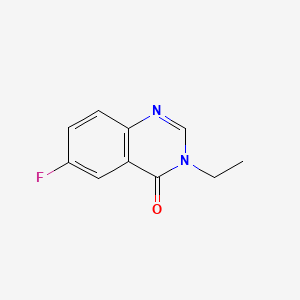
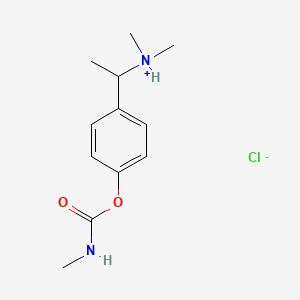
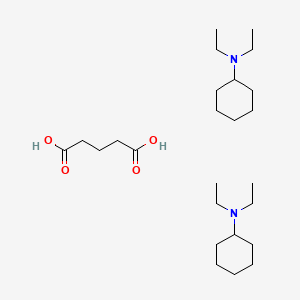

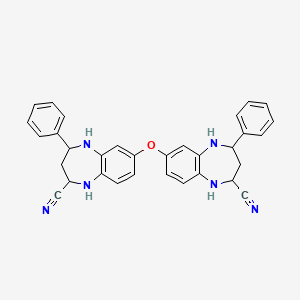
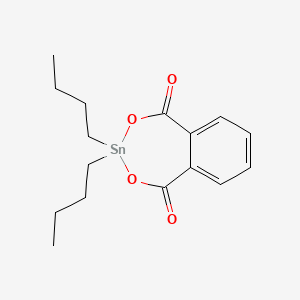
![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
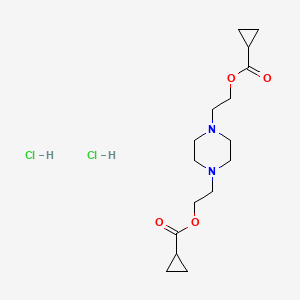
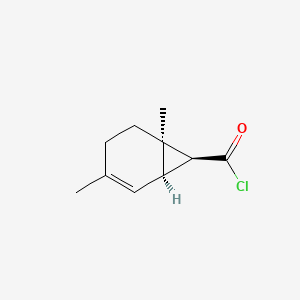
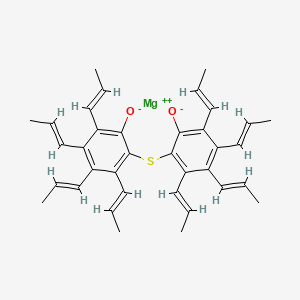
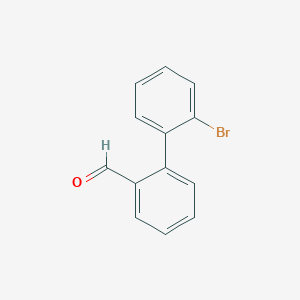
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
